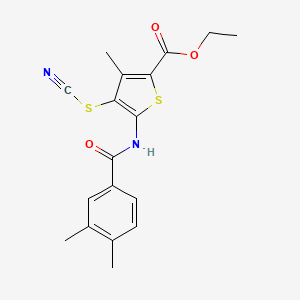

Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based derivative characterized by a thiocyanate group at position 4 and a 3,4-dimethylbenzamido substituent at position 4. The ethyl ester at position 2 enhances solubility in organic solvents like DMSO or DMF.

Properties

IUPAC Name |

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOWIJTGVKIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structure and Composition

- IUPAC Name : Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

- Molecular Formula : C16H18N2O2S2

- Molecular Weight : 342.46 g/mol

This compound exhibits several biological activities that can be attributed to its unique chemical structure. The following are notable mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to activate caspases, leading to programmed cell death in malignant cells.

- Antimicrobial Properties : The thiocyanate group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on different cell lines:

- Cytotoxicity Assays : In a study evaluating cytotoxic effects on human cancer cell lines, the compound demonstrated significant toxicity with an IC50 value lower than that of standard chemotherapeutic agents. This suggests a potential for development as an anticancer drug.

- Mechanism Investigation : Research indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.

Case Studies

A recent case study involving animal models showed that administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Significant cytotoxicity against cancer cells | [Study 1] |

| Mechanism | Induction of apoptosis via ROS generation | [Study 2] |

| Case Study | Tumor size reduction in animal models | [Case Study 1] |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differences are summarized below:

| Compound Name | Substituents (Position) | Functional Group Modifications |

|---|---|---|

| Target Compound | 5-(3,4-dimethylbenzamido), 4-thiocyanate | Unique combination of benzamido and thiocyanate |

| CBR-5884 (Ethyl 5-(furan-2-carboxamido)-...) | 5-(furan-2-carboxamido), 4-thiocyanate | Furan carboxamido instead of benzamido |

| Ethyl 5-hydroxy-3-methyl-4,7-dioxo... (1a) | 5-hydroxy, 4,7-dioxo | Oxo groups replace thiocyanate and benzamido |

| Ethyl 5-acetyl-4-phenyl-2-(phenylamino)... | 5-acetyl, 4-phenyl, 2-phenylamino | Acetyl and phenylamino substituents |

| Sulfonamide derivatives (4a-c) | 5-(sulfadiazine groups) | Sulfonamide-linked moieties |

Physical Properties

- CBR-5884 : Molecular weight = 336.39 g/mol, solubility in DMSO/DMF (up to 50 mg/mL), stable at -20°C for two years .

- Sulfonamide Derivatives : Higher molecular weights (e.g., ~450–500 g/mol) due to sulfadiazine groups, likely reducing solubility compared to the target compound .

Research Implications and Challenges

- Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography) could resolve conformational details, such as ring puckering or hydrogen-bonding patterns, to explain activity differences .

- Activity Optimization : Replacing the benzamido group in the target compound with smaller heterocycles (as in CBR-5884) may improve potency or selectivity for PHGDH or related targets .

- Synthesis Challenges : Introducing thiocyanate requires careful control to avoid side reactions, as seen in the high yields (73–94%) for acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.